molecular formula C18H18N2 B6020153 9-Piperidinoacridine CAS No. 963-36-0

9-Piperidinoacridine

Cat. No.: B6020153
CAS No.: 963-36-0
M. Wt: 262.3 g/mol
InChI Key: CSFQDIUNXOYVAG-UHFFFAOYSA-N
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Description

9-Piperidinoacridine is a heterocyclic compound that belongs to the acridine family It is characterized by the presence of a piperidine ring attached to the ninth position of the acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Piperidinoacridine typically involves the reaction of acridine with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where acridine is reacted with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 9-Piperidinoacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding acridone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced acridine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, resulting in the formation of various substituted acridine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Acridone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Substituted acridine derivatives.

Scientific Research Applications

9-Piperidinoacridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.

    Biology: The compound exhibits fluorescence properties, making it useful in the study of biological systems and as a fluorescent probe.

    Medicine: Research has shown potential anticancer and antimicrobial activities, making it a candidate for drug development.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 9-Piperidinoacridine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound’s fluorescence properties allow it to be used as a probe for studying cellular processes.

Comparison with Similar Compounds

    9-Aminoacridine: Another acridine derivative with similar fluorescence properties but different biological activities.

    Amsacrine: A well-known anticancer drug that also intercalates into DNA but has a different substitution pattern on the acridine ring.

    Triazoloacridone: A compound with a triazole ring fused to the acridine moiety, exhibiting unique biological activities.

Uniqueness of 9-Piperidinoacridine: this compound stands out due to its specific substitution with a piperidine ring, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and its fluorescence make it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

9-piperidin-1-ylacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-6-12-20(13-7-1)18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFQDIUNXOYVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914587
Record name 9-(Piperidin-1-yl)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

963-36-0
Record name Acridine, 9-piperidino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(Piperidin-1-yl)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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